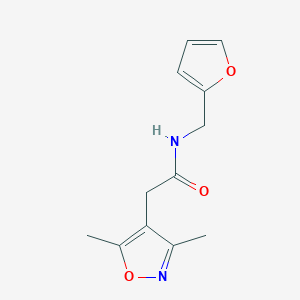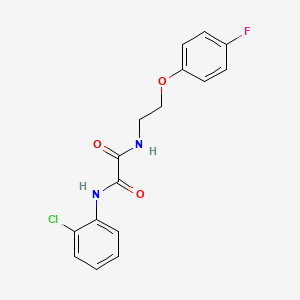![molecular formula C13H17ClN2O2 B2915519 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide CAS No. 1494484-04-6](/img/structure/B2915519.png)
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of chemical compounds closely related to 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide have been explored in various studies, focusing on their structural properties and potential applications. One such study involved the synthesis and characterization of monoamide isomers through spectroscopic techniques, including Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. These compounds were prepared from reactions involving 6-(methoxycarbonyl)pyridine-2-carboxylic acid with 2-amino-N-methylpyridine, showcasing the importance of structural modifications on the chemical and physical properties of the compounds (Kadir et al., 2017).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds structurally similar to 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides and their derivatives has been investigated for potential antimicrobial applications. Research indicates that modifications in the pyridine structure can significantly impact the antimicrobial efficacy of these compounds (Pan Qing-cai, 2011).
Anticancer Activity
The exploration of anticancer activities in compounds related to 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide has been a focus of recent research. For instance, novel pyridine derivatives have been synthesized and evaluated for their potential anticancer effects, demonstrating that structural analogs of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide could be promising candidates for the development of new anticancer agents (Bondock & Gieman, 2015).
Wirkmechanismus
Target of Action
Similar compounds are often used in the pharmaceutical and agrochemical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as free radical reactions .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, often resulting in significant downstream effects .
Result of Action
Similar compounds are known to have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOLBVSZKBSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)
![2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2915438.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)

![2-[2-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2915443.png)


![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-phenethyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2915452.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2915455.png)

![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)
![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)